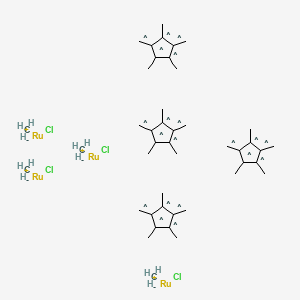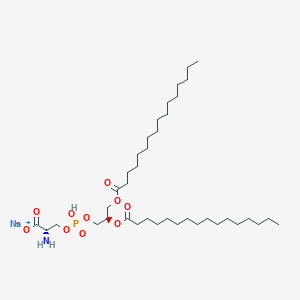![molecular formula C8H5Cl2N3OS B12063479 2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 680217-99-6](/img/structure/B12063479.png)
2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- is a heterocyclic compound that contains a pyridine ring substituted with chlorine atoms at positions 2 and 6, and a 1,3,4-oxadiazole ring substituted with a methylthio group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- typically involves multiple steps. One common method starts with the chlorination of pyridine to obtain 2,6-dichloropyridine. This intermediate is then subjected to nucleophilic substitution reactions to introduce the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria. Its anti-inflammatory effects are linked to the inhibition of key inflammatory mediators like prostaglandins and cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the target compound.
1,3,4-Oxadiazole derivatives: Compounds with similar structural features but different substituents.
Methylthio-substituted heterocycles: Compounds with a methylthio group attached to various heterocyclic rings.
Uniqueness
Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
680217-99-6 |
|---|---|
Formule moléculaire |
C8H5Cl2N3OS |
Poids moléculaire |
262.12 g/mol |
Nom IUPAC |
2-(2,6-dichloropyridin-4-yl)-5-methylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H5Cl2N3OS/c1-15-8-13-12-7(14-8)4-2-5(9)11-6(10)3-4/h2-3H,1H3 |
Clé InChI |
YJOPLIILRKEWAF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C(O1)C2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B12063403.png)



![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)




![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)




